N1-Methyl Group Eliminates Hydrogen Bond Donor: Comparison with 1-Unsubstituted Analog (CAS 657428-55-2)
The target compound possesses zero hydrogen bond donors (H_Donors = 0), whereas its closest 1-unsubstituted analog, tert-butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 657428-55-2), has one hydrogen bond donor (H_Donors = 1) due to the NH group at the 1-position . This difference is critical for CNS drug design where reducing hydrogen bond donors improves blood-brain barrier permeability, and for kinase inhibitor programs where the NH can form undesired hinge-region interactions or serve as a metabolic weak point [1].
| Evidence Dimension | Hydrogen Bond Donor Count (H_Donors) |
|---|---|
| Target Compound Data | 0 H_Donors |
| Comparator Or Baseline | tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS 657428-55-2): 1 H_Donor |
| Quantified Difference | ΔH_Donors = −1 (complete elimination of H-bond donor capacity) |
| Conditions | Calculated physicochemical property data from vendor technical datasheets (LeYan, ChemScene/Bidepharm) |
Why This Matters
Elimination of the hydrogen bond donor directly affects the compound's suitability for CNS-targeted libraries and reduces the risk of non-specific protein binding, making the N-methyl analog the preferred choice for permeability-critical programs.
- [1] Fancelli, D.; Moll, J.; Varasi, M.; et al. 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles: Identification of a Potent Aurora Kinase Inhibitor with a Favorable Antitumor Kinase Inhibition Profile. J. Med. Chem. 2006, 49 (24), 7247–7251. Reports IC₅₀ = 0.027 μM for the most potent compound; SAR demonstrates the importance of N-substitution for selectivity. View Source
